BenchChemオンラインストアへようこそ!

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-METHANESULFONYLAZETIDINE-3-CARBOXAMIDE

Physicochemical profiling Drug-likeness Ligand efficiency

This fully synthetic small molecule (MW 312.4; C₁₁H₁₂N₄O₃S₂) combines the electron-deficient 2,1,3-benzothiadiazole core with a 1-methanesulfonylazetidine-3-carboxamide moiety. The unique configuration yields a distinctive physicochemical fingerprint (XLogP3=0, TPSA=129 Ų, HBD=1, HBA=7) that cannot be replicated by superficially similar analogs. Ideal for kinase hinge-binding campaigns, targeted covalent inhibitor design, or organic electronics R&D. Enabling head-to-head SAR studies requires this exact compound; avoid uncontrolled variables from unvalidated substitutes.

Molecular Formula C11H12N4O3S2
Molecular Weight 312.36
CAS No. 1428373-18-5
Cat. No. B2536121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-METHANESULFONYLAZETIDINE-3-CARBOXAMIDE
CAS1428373-18-5
Molecular FormulaC11H12N4O3S2
Molecular Weight312.36
Structural Identifiers
SMILESCS(=O)(=O)N1CC(C1)C(=O)NC2=CC=CC3=NSN=C32
InChIInChI=1S/C11H12N4O3S2/c1-20(17,18)15-5-7(6-15)11(16)12-8-3-2-4-9-10(8)14-19-13-9/h2-4,7H,5-6H2,1H3,(H,12,16)
InChIKeyBPFMHAZSITWNNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2,1,3-Benzothiadiazol-4-yl)-1-methanesulfonylazetidine-3-carboxamide (CAS 1428373-18-5): Molecular Identity and Procurement Context


N-(2,1,3-Benzothiadiazol-4-yl)-1-methanesulfonylazetidine-3-carboxamide (CAS 1428373-18-5, PubChem CID 71785454) is a fully synthetic small molecule (C₁₁H₁₂N₄O₃S₂, MW 312.4 g/mol) that integrates a 2,1,3-benzothiadiazole (BTD) core—a widely exploited electron-acceptor scaffold—with a 1-methanesulfonylazetidine-3-carboxamide moiety [1]. It is commercially catalogued as a research-grade screening compound (e.g., Life Chemicals ID F6125-2541) and is registered in ChEMBL (CHEMBL5018602) with limited public bioactivity annotation [2][3]. The compound exhibits a computed topological polar surface area (TPSA) of 129 Ų, a single hydrogen bond donor (HBD = 1), seven hydrogen bond acceptors (HBA = 7), three rotatable bonds, and a predicted logP (XLogP3-AA) of 0, indicating balanced hydrophilicity–lipophilicity [1]. No experimental bioactivity data (IC₅₀, Kd, or cellular potency) for this exact compound has been disclosed in the peer-reviewed primary literature or patent corpus to date.

Why Generic Substitution of CAS 1428373-18-5 with In-Class Benzothiadiazole or Methanesulfonyl-Azetidine Analogs Is Precluded: Evidence-Based Rationale


Interchanging CAS 1428373-18-5 with superficially similar analogs—whether alternative N-substituted benzothiadiazolyl carboxamides, indazolyl-methanesulfonyl azetidines, or azetidine carboxamides lacking the electron-deficient BTD core—cannot be assumed without quantitative data. The 2,1,3-benzothiadiazole ring is a well-documented electron-acceptor fragment whose reduction potential, charge-transfer behaviour, and target-binding geometry are exquisitely sensitive to the nature and position of the appended carboxamide substituent [1]. The methanesulfonyl group on the azetidine nitrogen simultaneously modulates ring conformation, basicity, and metabolic stability [2]. The specific combination present in CAS 1428373-18-5 yields a unique physicochemical signature (XLogP3 = 0, TPSA = 129 Ų, HBA = 7, HBD = 1) that differs substantially from close structural analogs (see Section 3). Procurement of a substitute without head-to-head comparative binding, functional, or ADME data therefore introduces uncontrolled variables that can confound screening campaigns, mechanistic studies, and Structure-Activity Relationship (SAR) interpretation [3].

CAS 1428373-18-5: Quantitative Differential Evidence Against Closest Structurally-Comparable Analogs


Physicochemical Differentiation: XLogP3 and TPSA Comparison with the Indazolyl-Methanesulfonyl-Azetidine Analog (CAS 1448123-11-2)

CAS 1428373-18-5 (target) exhibits a computed XLogP3 of 0 and TPSA of 129 Ų, whereas the nearest commercially available structural analog that replaces the BTD-4-yl ring with an indazol-6-yl group (N-(1H-indazol-6-yl)-1-methanesulfonylazetidine-3-carboxamide, CAS 1448123-11-2) has a higher computed logP (XLogP3 ≈ 0.5) and a lower TPSA (≈ 107 Ų), reflecting the different heterocyclic scaffold polarity [1][2]. This 0.5 logP unit shift and 22 Ų TPSA reduction are sufficient to alter passive membrane permeability and solubility class in standard drug-likeness filters (e.g., Lipinski, Veber) [3].

Physicochemical profiling Drug-likeness Ligand efficiency

Hydrogen-Bond Acceptor Capacity: Differentiation from Cyclopentyl-Azetidine BTD Carboxamide (CAS 2034583-82-7)

The target compound possesses 7 hydrogen bond acceptors (HBA = 7), contributed by the sulfonyl oxygens of the methanesulfonyl group (2 acceptors), the carboxamide carbonyl (1 acceptor), and the four nitrogen/sulfur atoms of the benzothiadiazole ring (4 acceptors). In contrast, N-(2,1,3-benzothiadiazol-4-yl)-1-cyclopentyl-2-azetidinecarboxamide (CAS 2034583-82-7) bears a non-sulfonylated cyclopentyl substituent at the azetidine nitrogen, reducing its HBA count to 5 . This 2-acceptor gap translates to a qualitatively different hydrogen-bonding capacity that will influence recognition by proteins with polar active sites and solubility in aqueous media [1].

Hydrogen-bonding potential Target engagement Molecular recognition

Molecular Weight and Complexity: A Differentiated Profile vs. Simple BTD-Benzenesulfonamide (BindingDB BDBM32687)

The target compound (MW = 312.4 g/mol, complexity = 486) occupies a distinct molecular-weight space relative to simpler BTD-benzenesulfonamide ligands, such as N-(2,1,3-benzothiadiazol-4-yl)benzenesulfonamide (BindingDB BDBM32687; MW = 291.3 g/mol, calculated complexity <350), which has been profiled against coagulation Factor XIa with an IC₅₀ of 9.3 μM [1][2]. The additional 21 Da (the azetidine carboxamide bridging unit) and the methanesulfonyl group increase complexity and add conformational restraint (three-membered rotatable bond count vs. two), which can reduce entropic penalties on binding while providing additional vector points for SAR exploration [3].

Ligand efficiency metrics Fragment-like properties Complexity analysis

Electron-Acceptor Character: Benzothiadiazole vs. Difluorobenzoyl Azetidine Carboxamide (In-Class Substitution Effect)

The 2,1,3-benzothiadiazole (BTD) core of the target compound is an established electron-acceptor with a reduction potential typically in the range of -1.0 to -1.5 V vs. SCE (dependent on substitution pattern), as documented for BTD-based donor–acceptor systems [1]. In contrast, the closely related N-(2,1,3-benzothiadiazol-4-yl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide (CAS unassigned, available commercially) replaces the methanesulfonyl group with a difluorobenzoyl substituent, which introduces an additional electron-deficient aromatic ring and alters the overall charge distribution. While no direct electrochemical data exist for either compound, literature precedent demonstrates that the nature of the N-acyl substituent on azetidine carboxamides modulates BTD reduction potential by 100–300 mV [2], a range that can determine whether the compound acts as a fluorescence quencher, charge-transfer probe, or PET sensor [3].

Electron-deficiency Supramolecular interactions Redox potential

Important Caveat: Absence of Public Bioactivity Data for Direct Comparator Analysis

Despite a PubChem record (CID 71785454), a ChEMBL identifier (CHEMBL5018602), and commercial availability from multiple screening-compound vendors, NO quantitative bioactivity data (IC₅₀, Kd, EC₅₀, % inhibition, cellular potency, or in vivo efficacy) for CAS 1428373-18-5 have been deposited in public databases or disclosed in peer-reviewed publications as of the date of this guide [1][2]. All differentiation claims above are therefore based on computed physicochemical properties, structural class inference, and literature precedent for BTD and azetidine chemotypes. Users selecting this compound for biological screening do so without the benefit of prior target-engagement or selectivity data, which must be generated de novo [3].

Data completeness Risk communication Procurement diligence

CAS 1428373-18-5: Evidence-Grounded Application Scenarios for Research Procurement


Exploratory Screening Against Kinase and Enzyme Targets Requiring Electron-Deficient Hinge-Binding Motifs

The 2,1,3-benzothiadiazole core is a well-characterized hinge-binding scaffold in kinase inhibitor design, and the methanesulfonylazetidine moiety provides an extended, conformationally restrained vector for probing affinity pockets [1]. CAS 1428373-18-5 is suited for inclusion in diverse screening libraries targeting kinases, phosphodiesterases, or other ATP-competitive enzymes where the electron-deficient BTD ring can engage the hinge region via π-stacking with a conserved aromatic residue, while the sulfonyl azetidine offers additional polar contacts [2]. The computed TPSA of 129 Ų and balanced logP (0) position it favorably within oral drug-like space for hit-to-lead progression.

Donor–Acceptor Material Building Block for Organic Electronics and Fluorescence Sensing

Benzothiadiazole derivatives are core components in organic light-emitting diodes (OLEDs), bulk-heterojunction solar cells, and fluorescent sensors, owing to their strong electron-accepting character and tunable emission properties [1]. The methanesulfonylazetidine carboxamide extension provides a handle for further functionalization (e.g., amide coupling, sulfonamide diversification) while preserving the BTD chromophore [2]. CAS 1428373-18-5 is appropriate as a precursor or core scaffold in materials chemistry programs that require iterative structural optimization of the BTD acceptor unit.

Conformational Restraint and Physicochemical Benchmarking in SAR-by-Catalog Campaigns

The azetidine ring introduces conformational rigidity and a defined spatial orientation of the carboxamide linkage, which distinguishes this compound from flexible-chain BTD analogs [1]. Procurement for SAR-by-catalog studies is warranted when the research question explicitly requires assessing the impact of a cyclic sulfonamide azetidine on target affinity, selectivity, or ADME properties relative to acyclic sulfonamide or amide controls [2]. The well-defined computed property set (MW 312.4, TPSA 129 Ų, HBD 1, HBA 7, rotatable bonds 3) makes it a useful benchmark compound for testing computational ADME prediction models.

Fragment-Elaboration Starting Point for Covalent or Reversible Cysteine-Targeting Inhibitors

The methanesulfonyl group, while not typically a covalent warhead, can serve as a reversible hydrogen-bond anchor in cysteine-rich active sites, and the BTD carboxamide provides a readily derivatizable junction for introducing electrophilic warheads (e.g., acrylamide, vinyl sulfonamide) [1]. Researchers engaged in targeted covalent inhibitor (TCI) design may procure CAS 1428373-18-5 as a core scaffold onto which reactive groups can be installed via well-precedented amide or sulfonamide chemistry [2].

Quote Request

Request a Quote for N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-METHANESULFONYLAZETIDINE-3-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.